molecular formula C36H17F12O3PS B1412347 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene CAS No. 1706463-48-0

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B1412347
CAS No.: 1706463-48-0
M. Wt: 788.5 g/mol
InChI Key: MXHPEAFAFDFKGJ-UHFFFAOYSA-N
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Description

(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide is a complex organophosphorus compound It is characterized by the presence of multiple trifluoromethyl groups and a dioxaphosphepine ring, which contribute to its unique chemical properties

Preparation Methods

The synthesis of (S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 3,5-bis(trifluoromethyl)phenyl derivatives, which are then subjected to various coupling reactions to form the final product. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

Scientific Research Applications

(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can modulate various biochemical pathways, including enzyme activity and signal transduction. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Compared to other similar compounds, (S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine 4-sulfide stands out due to its multiple trifluoromethyl groups, which impart unique electronic and steric properties. Similar compounds include:

Properties

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H17F12O3PS/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)51-52(49,53)50-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHPEAFAFDFKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=S)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H17F12O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 2
Reactant of Route 2
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 3
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 4
Reactant of Route 4
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 5
Reactant of Route 5
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Reactant of Route 6
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

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